molecular formula C15H17NO B3265949 1-Phenoxy-3-phenylpropan-2-amine CAS No. 41386-30-5

1-Phenoxy-3-phenylpropan-2-amine

Cat. No. B3265949
CAS RN: 41386-30-5
M. Wt: 227.3 g/mol
InChI Key: BOIUINRGZLZISQ-UHFFFAOYSA-N
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Description

1-Phenoxy-3-phenylpropan-2-amine, also known as PPPA, is a drug described as an antidepressant . It was derived by Eli Lilly from the antihistamine diphenhydramine, a diphenylmethane derivative with additional properties as a selective serotonin reuptake inhibitor (SSRI), and has been the basis for the subsequent discovery of a number of other antidepressant drugs .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported .


Molecular Structure Analysis

The molecular formula of 1-Phenoxy-3-phenylpropan-2-amine is C15H17NO . The molecular weight is 227.307 g·mol −1 . The SMILES string representation is c1ccc (cc1)C (CCN)Oc2ccccc2 .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenoxy-3-phenylpropan-2-amine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from prochiral ketones using transaminases .

Scientific Research Applications

Enzymatic N-Demethylation

The compound's involvement in enzymatic N-demethylation reactions has been studied. Abdel-Monem (1975) investigated the N-demethylation of a closely related compound by rodent liver homogenates, revealing insights into the kinetic primary isotopes effect in the enzymatic N-demethylation of tertiary amines (Abdel-Monem, 1975).

O-Demethylation Studies

Zweig and Castagnoli (1977) explored the O-demethylation of a methoxylated 1-phenyl-2-aminopropane derivative, shedding light on the relationship between metabolism and psychotomimetic activity in similar compounds (Zweig & Castagnoli, 1977).

Corrosion Inhibition

Research by Boughoues et al. (2020) on four amine derivative compounds, including ones structurally similar to 1-Phenoxy-3-phenylpropan-2-amine, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential industrial applications of these compounds (Boughoues et al., 2020).

Proton-Coupled Electron Transfer

The study by Rhile and Mayer (2004) on the oxidation of hydrogen-bonded phenol by one-electron oxidants, involving a compound structurally related to 1-Phenoxy-3-phenylpropan-2-amine, provides significant insights into proton-coupled electron transfer mechanisms (Rhile & Mayer, 2004).

SNAr Reaction Studies

Um et al. (2014) conducted a kinetic study on SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines, which could provide a theoretical framework for understanding reactions involving 1-Phenoxy-3-phenylpropan-2-amine (Um et al., 2014).

Catalytic Applications

Kornecki and Berry (2012) reported on dirhodium catalysts bearing redox-active supporting ligands structurally similar to 1-Phenoxy-3-phenylpropan-2-amine, emphasizing their performance in C-H amination reactions, which can have significant implications in synthetic chemistry (Kornecki & Berry, 2012).

Mechanism of Action

1-Phenoxy-3-phenylpropan-2-amine is described as an antidepressant, indicating that it likely acts on the central nervous system. It is derived from the antihistamine diphenhydramine, a diphenylmethane derivative with additional properties as a selective serotonin reuptake inhibitor (SSRI) .

Future Directions

The future directions for 1-Phenoxy-3-phenylpropan-2-amine could involve further exploration of its potential as an antidepressant, given its derivation from diphenhydramine and its properties as an SSRI . Additionally, the synthesis method using transaminases could be further optimized or modified to improve efficiency or yield .

properties

IUPAC Name

1-phenoxy-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUINRGZLZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenoxy-3-phenylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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